NKP-2235 -

NKP-2235

Catalog Number: EVT-1535241
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NKP-2235, also known as IT-235, is a first-in-class orally available gallium-based anticaner small molecule that targets the endoplasmic reticulum with a unique pattern of cytotoxicity. NKP-2235 IND has been cleared and a Phase I trial will be initiated shortly. NKP-2235 were discovered by Professor Bernhard Keppler, University of Vienna, Austria.
Synthesis Analysis

Methods and Technical Details

The synthesis of NKP-2235 involves several critical steps:

  1. Precursor Selection: The synthesis begins with the selection of appropriate ruthenium precursors, often involving ruthenium(III) chloride.
  2. Ligand Coordination: Organic ligands such as indazole derivatives are coordinated to the ruthenium center to form stable complexes.
  3. Purification: Post-synthesis, the compound is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Technical details indicate that the choice of ligands significantly influences the compound's redox properties and biological activity, allowing for tuning based on desired therapeutic outcomes .

Molecular Structure Analysis

Structure and Data

The molecular structure of NKP-2235 features a central ruthenium atom coordinated by multiple ligands, forming a complex that can undergo redox reactions in biological environments. The specific arrangement of these ligands affects both the stability and reactivity of the compound.

Chemical Reactions Analysis

Reactions and Technical Details

NKP-2235 undergoes several chemical reactions that are crucial for its anticancer activity:

  1. Reduction Reactions: In physiological conditions, NKP-2235 can be reduced from its Ru(III) state to Ru(II), which is essential for its activation within cancer cells. This reduction is facilitated by cellular reductants such as glutathione.
  2. DNA Binding: Once activated, NKP-2235 exhibits a propensity to bind to DNA, leading to cytotoxic effects through mechanisms such as DNA cross-linking and strand breaks.

These reactions highlight the importance of redox chemistry in the therapeutic action of NKP-2235 .

Mechanism of Action

Process and Data

The mechanism of action for NKP-2235 involves several key processes:

  1. Cellular Uptake: After administration, NKP-2235 enters cancer cells via endocytosis or passive diffusion.
  2. Reduction Activation: Inside the cell, the compound is reduced from Ru(III) to Ru(II), activating its cytotoxic properties.
  3. Interference with Cellular Processes: Activated NKP-2235 interferes with DNA replication and repair mechanisms, leading to apoptosis in cancer cells.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

NKP-2235 possesses distinct physical and chemical properties that are relevant for its application:

  • Solubility: The compound shows improved solubility compared to earlier ruthenium complexes, facilitating its formulation for clinical use.
  • Stability: Stability under physiological conditions is critical for ensuring therapeutic effectiveness; studies indicate that NKP-2235 maintains stability until activated within cancer cells.

Relevant data on these properties can guide formulation strategies for drug delivery systems aimed at maximizing bioavailability and minimizing side effects .

Applications

Scientific Uses

NKP-2235 has promising applications in various scientific fields:

Introduction to NKP-2235: Context and Significance

Historical Development of Ruthenium-Based Anticancer Agents

Platinum-based chemotherapeutics (cisplatin, carboplatin, oxaliplatin) revolutionized oncology but face limitations including severe toxicity, intrinsic/acquired resistance, and inefficacy against many cancers [1]. Ruthenium complexes emerged as promising alternatives due to:

  • Redox adaptability: Ruthenium’s ability to alternate between Ru(II) and Ru(III) states under physiological conditions, enabling activation in the tumor microenvironment [1].
  • Reduced systemic toxicity: Lower general cytotoxicity compared to platinum agents, partly due to iron-mimicry facilitating targeted uptake [1] [5].
  • Protein-binding capacity: Strong affinity for serum transport proteins (especially transferrin), leveraging cancer biology for selective drug delivery [1] [4].

Table 1: Evolution of Key Ruthenium Anticancer Agents

CompoundTypeDevelopment StageKey Features
NAMI-ARu(III) imidazolePhase II completedAnti-metastatic activity
KP1019Ru(III) indazolePhase I completedActivity against colorectal cancers
NKP-1339Sodium salt of KP1019Phase I completedEnhanced solubility; synergy with tyrosine kinase inhibitors
NKP-2235Ru(III) complexPreclinicalOptimized transferrin receptor targeting

NKP-2235 represents the next generation in this lineage, designed to enhance tumor-specific delivery through refined transferrin receptor (TfR1) engagement [4] [5]. Its development builds on the clinical foundation of NKP-1339, which demonstrated tolerability and efficacy in early human trials [5].

Structural and Functional Classification of NKP-2235

NKP-2235 belongs to the family of octahedral Ru(III) complexes characterized by:

  • Core structure: A central ruthenium atom coordinated by heterocyclic nitrogen ligands (typically indazole derivatives) and chloride ligands, facilitating hydrolysis-activated DNA binding [1] [5].
  • Activation mechanism: Reduction to Ru(II) in the hypoxic tumor microenvironment, enhancing ligand exchange kinetics and DNA adduct formation [1].
  • Solubility profile: Unlike earlier KP1019 (indazolium salt), NKP-2235 adopts a sodium counterion formulation—similar to NKP-1339—optimizing bioavailability and intravenous delivery [5].

Functionally, NKP-2235 acts as a multi-targeted agent:

  • DNA interactions: Forms covalent adducts with purine bases, disrupting replication and transcription.
  • Redox modulation: Generates reactive oxygen species (ROS), overwhelming cancer cell antioxidant defenses [1].
  • Transferrin hijacking: Binds to apotransferrin with high affinity, exploiting tumor cells’ TfR1 overexpression for receptor-mediated endocytosis [4] [5].

Rationale for Targeting Transferrin Receptors in Oncology

Transferrin receptor 1 (TfR1) is a master regulator of cellular iron uptake and is markedly overexpressed in malignancies (5–10-fold higher vs. normal cells) due to:

  • Increased metabolic demand: Iron is essential for DNA synthesis and mitochondrial respiration in rapidly dividing cells [3] [4].
  • Oncogenic signaling: MYC, HIF-1α, and RAS pathways directly upregulate TfR1 expression [4].

Table 2: TfR1 Expression Across Tumor Types

Cancer TypeTfR1 Overexpression LevelClinical Correlation
Glioblastoma8–10×Correlates with tumor grade and recurrence
Triple-negative breast6–8×Associated with chemo-resistance
Pancreatic ductal adenocarcinoma5–7×Linked to metastasis and poor prognosis

NKP-2235 leverages this biology through:

  • Active transport: TfR1-mediated endocytosis bypasses efflux pumps implicated in platinum resistance [4].
  • Blood-brain barrier penetration: TfR1 transcytosis enables CNS delivery, addressing a key limitation of many chemotherapeutics [4]. Precedent exists in the scL-2PAM nanocomplex, which successfully delivered pralidoxime across the BBB via TfR1 targeting [2].
  • Reduced off-target toxicity: Minimized accumulation in healthy tissues with basal TfR1 expression [1] [5].

Properties

Product Name

NKP-2235

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

NKP2235; NKP 2235; NKP-2235; IT-235; IT235; IT 235.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.